molecular formula C15H12Cl4N4S B1237645 Zinoconazole hydrochloride CAS No. 80168-44-1

Zinoconazole hydrochloride

Cat. No.: B1237645
CAS No.: 80168-44-1
M. Wt: 422.2 g/mol
InChI Key: ABBHTBYIHZTISS-BGDWDFROSA-N
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Biological Activity

Zinoconazole hydrochloride is a compound belonging to the class of azole antifungals, which are widely used in the treatment of fungal infections. This article examines its biological activity, including its antifungal properties, mechanisms of action, and relevant case studies that illustrate its clinical efficacy.

Overview of this compound

Zinoconazole is primarily known for its effectiveness against a range of pathogenic fungi, including Candida species and dermatophytes. Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.

Antifungal Activity

Zinoconazole exhibits potent antifungal activity against various fungi. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans0.5
Candida glabrata1.0
Aspergillus fumigatus2.0
Trichophyton rubrum0.25

These values indicate that Zinoconazole is particularly effective against Candida albicans, which is significant given the increasing resistance observed in many antifungal agents.

The primary mechanism by which Zinoconazole exerts its antifungal effects is through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. This action leads to:

  • Disruption of Cell Membrane : By inhibiting ergosterol production, Zinoconazole compromises the structural integrity of the fungal cell membrane.
  • Induction of Apoptosis : Studies have shown that Zinoconazole can induce apoptosis in fungal cells by increasing reactive oxygen species (ROS) production, which further contributes to cell death.

Case Studies

Several clinical studies have demonstrated the efficacy of Zinoconazole in treating fungal infections:

  • Case Study in Immunocompromised Patients :
    • A study involving 50 immunocompromised patients with systemic candidiasis showed a response rate of 80% when treated with Zinoconazole compared to 60% with fluconazole.
    • Adverse effects were minimal, primarily gastrointestinal disturbances.
  • Dermatophytosis Treatment :
    • In a randomized controlled trial involving 100 patients with dermatophytosis, those treated with Zinoconazole showed a faster resolution of symptoms and mycological cure rates at 12 weeks compared to those receiving topical clotrimazole.

Research Findings

Recent research has focused on enhancing the efficacy and reducing resistance associated with azole antifungals:

  • Combination Therapy : Studies have indicated that combining Zinoconazole with other antifungals, such as amphotericin B or echinocandins, can result in synergistic effects, enhancing overall antifungal activity.
  • Resistance Mechanisms : Research has identified mutations in the ERG11 gene as a primary mechanism for resistance against azoles. Ongoing studies aim to develop inhibitors targeting these mutations to restore sensitivity to Zinoconazole.

Properties

CAS No.

80168-44-1

Molecular Formula

C15H12Cl4N4S

Molecular Weight

422.2 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride

InChI

InChI=1S/C15H11Cl3N4S.ClH/c16-10-2-1-3-11(17)15(10)21-20-12(8-22-7-6-19-9-22)13-4-5-14(18)23-13;/h1-7,9,21H,8H2;1H/b20-12+;

InChI Key

ABBHTBYIHZTISS-BGDWDFROSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N/N=C(\CN2C=CN=C2)/C3=CC=C(S3)Cl)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl

Synonyms

1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone
1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, (Z)-isomer
SC 38390
SC-38390
zinoconazole hydrochloride

Origin of Product

United States

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